N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide - 899944-54-8

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Catalog Number: EVT-3149896
CAS Number: 899944-54-8
Molecular Formula: C21H20FN3O3S
Molecular Weight: 413.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

VUF11211

Compound Description: VUF11211, chemically defined as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, stands out as a high-affinity CXCR3 antagonist. [] This compound is characterized by its rigid, elongated structure, featuring two basic groups. [] Research indicates its effectiveness in blocking both the binding and function of CXCR3 chemokines. []

NBI-74330

Compound Description: NBI-74330, also known as (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide, represents another high-affinity antagonist of the CXCR3 receptor. [] Notably, it belongs to the 8-azaquinazolinone class and lacks basic groups in its structure. [] Studies have demonstrated its potent inhibition of CXCR3-mediated activities such as ligand binding, GTPγS binding, calcium mobilization, and chemotaxis. []

RAMX3

Compound Description: RAMX3 ([3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide), a tritium-labeled derivative of NBI-74330, serves as the first radioligand specifically designed to target the allosteric binding site of the CXCR3 receptor. [] Its high binding affinity (Kd = 1.08 nM) and demonstrated negative cooperativity with chemokine CXCL11 make it an invaluable tool for exploring potential allosteric modulators of CXCR3. []

BD103

Compound Description: BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide) belongs to a new generation of biased negative allosteric modulators (NAMs) targeting CXCR3. [] Its uniqueness lies in the probe-dependent inhibition of CXCR3 signaling, indicating a selective influence on specific signaling pathways downstream of the receptor. []

BD064

Compound Description: BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid), another biased negative allosteric modulator of CXCR3, demonstrates a distinct probe-dependent inhibition profile compared to BD103. [] This difference highlights the possibility of fine-tuning the selectivity and signaling bias of CXCR3 modulators through subtle structural changes. []

TAK-779

Compound Description: TAK-779, a quaternary ammonium anilide with the chemical name N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride, also acts as a CXCR3 antagonist. [] Unlike the other compounds discussed, TAK-779 displays weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant. [] This suggests a different binding mode compared to the other antagonists. []

Properties

CAS Number

899944-54-8

Product Name

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.47

InChI

InChI=1S/C21H20FN3O3S/c1-3-28-17-8-5-15(6-9-17)24-19(26)13-29-20-21(27)25(11-10-23-20)16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

ZYQNBYLLRJAOKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.